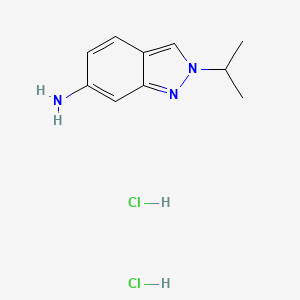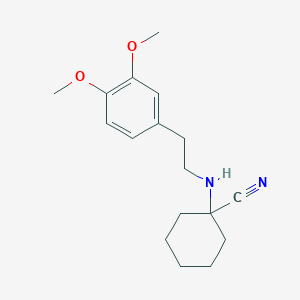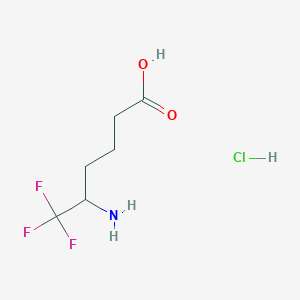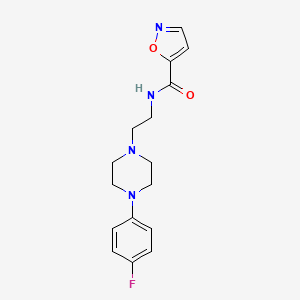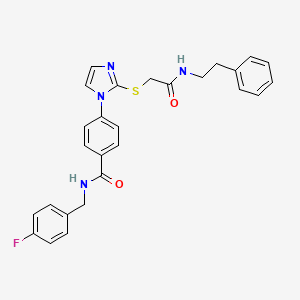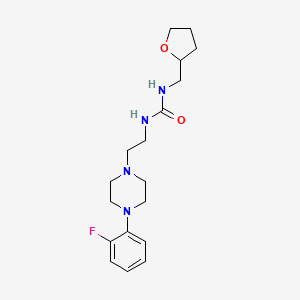
1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been studied extensively for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK).
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a novel compound that has been explored for its potential in various scientific applications. Although specific studies on this exact compound are scarce, research on closely related sulfonamide derivatives highlights their significance in medical and chemical research. For instance, sulfonamides have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds were evaluated for their therapeutic potential and showed promising activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase Isoenzymes
Another critical area of application is the inhibition of carbonic anhydrase isoenzymes, which is pivotal in treating conditions like glaucoma, epilepsy, and edema. Sulfonamide derivatives have been synthesized to explore their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. These compounds showed potent inhibitory activity, suggesting their utility in developing new therapeutic agents targeting carbonic anhydrases (Büyükkıdan et al., 2017).
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been directed towards antibacterial applications. These compounds exhibited high antibacterial activities, highlighting their potential as new antibacterial agents. This underscores the versatility of sulfonamide derivatives in addressing various bacterial infections, thus contributing to the development of novel antibiotics (Azab et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Sulfonamide derivatives have also been evaluated for their cytotoxic activities against tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies reveal the compounds' selectivity and efficacy, suggesting their potential in cancer therapy and enzyme inhibition for treating various disorders (Kucukoglu et al., 2016).
Mécanisme D'action
Mode of Action
The compound is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . It interacts with MRGPRX2 or its orthologs, which are largely restricted to mast cells . Mast cells are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The compound’s action results in the modulation of MRGPRX2, which can ease pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders . The specific molecular and cellular effects of the compound’s action are subject to ongoing research.
Action Environment
The action of the compound is influenced by environmental factors due to the location of mast cells at sites exposed to the external environment
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBOOSNEVLCVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)

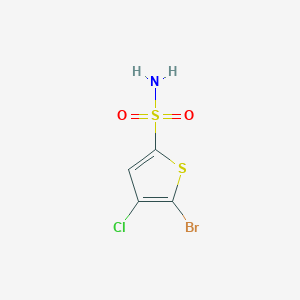
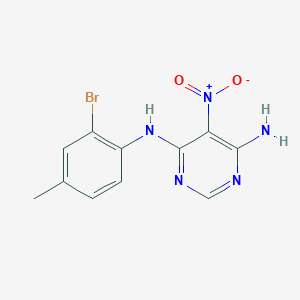
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
